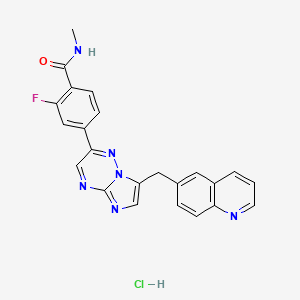

Capmatinib HCl

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Capmatinib HCl, also known as INC280, is a small molecule inhibitor of the MET receptor tyrosine kinase. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

科研应用

1. Efficacy in Hepatocellular Carcinoma

A phase II study by Qin et al. (2019) evaluated capmatinib in patients with MET-dysregulated advanced hepatocellular carcinoma (HCC). The study found capmatinib to be tolerable with a manageable safety profile, showing antitumor activity in a subset of patients with MET-high HCC (Qin et al., 2019).

2. Activity Against Various Cancer Types

Research by Baltschukat et al. (2019) demonstrated that capmatinib is highly selective for MET and active against cancer models characterized by MET amplification, MET overexpression, and MET exon 14 skipping mutations. The study supported the implementation of patient selection strategies based on these biomarkers for capmatinib’s clinical development (Baltschukat et al., 2019).

3. Pharmacokinetics in Various Conditions

Zayed et al. (2022) described HPLC methods for capmatinib quantification in plasma and in vitro, applicable for supporting pharmacokinetic studies. This method is especially relevant in bioanalytical labs lacking LC-MS/MS capabilities (Zayed et al., 2022). Additionally, Glaenzel et al. (2020) investigated the absorption, distribution, metabolism, and excretion of capmatinib in healthy male volunteers, providing insights into its systemic availability and metabolic pathways (Glaenzel et al., 2020).

4. Clinical Impact in NSCLC

A study by Choi et al. (2021) on non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutation or gene amplification showed that capmatinib treatment resulted in improved survival rates. The study highlights capmatinib as a compelling treatment option for NSCLC with MET dysregulation (Choi et al., 2021).

5. Utility in Pharmacokinetic Interactions

Grande et al. (2020) conducted a study to understand the effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin. This research is crucial in understanding drug-drug interactions involving capmatinib (Grande et al., 2020).

性质

IUPAC Name |

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBXRCLAAKZSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Capmatinib HCl | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)

![8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)

![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride](/img/structure/B2662313.png)